molecular formula C12H21BO3Si B120882 4-(tert-Butyldimethylsilyloxy)phenylboronic acid CAS No. 159191-56-7

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Cat. No.: B120882
CAS No.: 159191-56-7
M. Wt: 252.19 g/mol
InChI Key: NVHHEADQQACSCJ-UHFFFAOYSA-N
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Description

4-(Tert-Butyldimethylsilyloxy)phenylboronic acid (4-TBDMSO-PB) is a boronic acid that has a wide range of applications in organic synthesis, biochemistry, and chemical biology. It is a useful reagent for the synthesis of organic compounds and can be used in a variety of reactions, such as Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. 4-TBDMSO-PB is also used in a number of biochemical and physiological applications, including enzyme inhibition, protein-protein interactions, and signal transduction.

Scientific Research Applications

Chemical Analysis and Profiling

4-(tert-Butyldimethylsilyloxy)phenylboronic acid has been used in chemical analysis, specifically in capillary gas chromatography. This technique enables the simultaneous quantitative determination of various metabolites, aiding in the diagnosis and follow-up of patients with specific tumors and inborn errors of metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Supramolecular Chemistry

In supramolecular chemistry, phenylboronic acids like this compound contribute to the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds and have potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Organic Synthesis

This compound has shown efficacy in organic synthesis, such as in the catalysis of dehydrative amidation between carboxylic acids and amines, and in the synthesis of alpha-dipeptides (Wang, Lu, & Ishihara, 2018). Additionally, it has been used in the synthesis of 2-Fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, showcasing its versatility in chemical reactions (Zhong-wei, 2006).

Catalysis in Asymmetric Synthesis

This acid is also involved in the rhodium-catalyzed preparation of chiral compounds, like 3-arylpyrrolidines, through asymmetric addition to di-tert-butyl fumarate. This method yields compounds with high optical purity, useful in medicinal and pharmaceutical chemistry (Chung, Janmanchi, & Wu, 2012).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acids are crucial for synthesizing specifically substituted or oxidized sugar derivatives. They facilitate the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).

Mechanism of Action

Target of Action

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a reactant involved in various chemical reactions . It is used in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . The primary targets of this compound are the molecules involved in these reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in Suzuki-Miyaura coupling reactions, it acts as a boronic acid derivative, which is a key component in these reactions . The resulting changes depend on the specific reaction in which it is involved.

Biochemical Pathways

The compound affects the biochemical pathways associated with the reactions it is involved in. For example, in the synthesis of biologically active molecules such as phenylpyridone derivatives, atromentin and its O-alkylated derivatives, and gelatinases and MT1-MMP inhibitors , it plays a crucial role in the formation of these molecules.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it is involved in. For instance, it is used as a starting material for the synthesis of red electroluminescent polyfluorenes . In the synthesis of biologically active molecules, it contributes to the formation of these molecules .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, its reactivity in Suzuki-Miyaura coupling reactions would be affected by the presence of a palladium catalyst and a base .

Safety and Hazards

The safety information available suggests that this compound is non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound is used as a starting material for the synthesis of red electroluminescent polyfluorenes . It is also involved in the synthesis of biologically active molecules, indicating its potential for future applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-(tert-Butyldimethylsilyloxy)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of proteases by binding to the active site serine residue, forming a stable boronate ester. Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, by forming complexes with the carbohydrate moieties on these proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit serine proteases by forming a boronate ester with the active site serine residue. Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases, by forming reversible covalent bonds with their active sites. This interaction can affect the metabolic flux and levels of various metabolites. Additionally, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be further studied for their biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by its ability to form complexes with extracellular matrix components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with various cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by binding to nuclear transport proteins or to the endoplasmic reticulum by interacting with ER-resident proteins. These localizations can affect the compound’s activity and function within the cell .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHHEADQQACSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455505
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159191-56-7
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A dry reactor equipped with two addition funnels, nitrogen inlet, and a mechanical stirrer was set up over a dry ice bath. To one of the addition funnels was added a filtered, preformed Grignard reagent from the reaction of 4-(t-butyldimethylsilyloxy)-bromobenzene (28.7 g, 0.1 mol) with magnesium turnings (2.96 g, 0.12 mol) in THF (70 mL). To the other addition funnel was added trimethylborate (12.48 g, 0.12 mol) in THF (50 mL). The reactor was charged with about 10 mL of the borate solution and was cooled to -70° C. About 10 mL of the Grignard solution was then added. The remaining borate and Grignard solutions were then added in aliquots in such a way as to ensure a slight excess of borate. The reaction mixture was stirred at -70° C. for one hour then stirred at room temperature for 20 hours. The reactor was cooled to 0° C. and water (100 mL) was slowly added with vigorous stirring. The mixture was extracted with ether (400 mL). The ether layer was washed with water (2×200 mL), dried over anhydrous MgSO4, then concentrated on a roto-evaporator to afford a light-tan-colored solid (22.0 g, 87 percent). 1H and 13C NMR spectra were consistent with the following structure. ##STR11##
[Compound]
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Grignard reagent
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2.96 g
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70 mL
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12.48 g
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50 mL
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10 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butyldimethylsilyloxybromobenzene (11.49 g) in tetrahydrofuran (100 ml) was added a solution of n-butyllithium in n-hexane (1.59M, 32.7 ml) dropwise at −55° C. under a nitrogen atmosphere, and the mixture was stirred for 1 hour at −60° C. To the reaction mixture was added triisopropyl borate (12.84 ml), and the mixture was stirred at −60° C. for 1 hour. The reaction mixture was warmed to ambient temperature, poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The solid was triturated with n-hexane, filtered and washed with n-hexane to give 4-tert-butyldimethylsilyloxyphenylboronic acid (7.45 g).
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11.49 g
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32.7 mL
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Synthesis routes and methods III

Procedure details

Magnesium turnings (0.53 g, 22 mmol) and 20 mL of THF were placed into a two-necked flask. Next, tert-butyldimethylsilyloxyphenyl bromide (5.64 g, 19.6 mmol) was added and the mixture was heated under reflux for 2 h before it was cooled to room temperature. The brown mixture was added to a solution of trimethyl borate (2.43 g, 24 mmol) in 5 mL of THF through a dropping funnel at −78° C. and allowed to warm to room temperature overnight. After hydrolysis with 90 mL of ca. 0.1 M hydrochloric acid followed by standard work-up with methyl tert-butyl ether, the brown residue was washed with 20 mL of cold hexane, and the resulting white product (3.86 g, 78%) was dried in vacuo. Mp: 175° C. (1H NMR (300 MHZ, CDCl3): δ0.25 (s, 6H); 1.01 (s, 9H); 6.95 (d, J=8.5 Hz, 2H); 8.11 (d, J 8.5 Hz, 2H). 13C NMR (75 MHZ, CDCl3): δ−4.3; 18.1; 25.7; 119.8; 137.5; 159.8. Reference: Bolm, C.; Derrien, N.; Seger, A. Synlett 1996, 387.
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0.53 g
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reactant
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20 mL
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5.64 g
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2.43 g
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5 mL
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90 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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